Structural Differentiation: Methyl Carbamate N-Capping vs. Acetyl/Acyl N-Capping in sEH Inhibitors
The target compound carries a methyl carbamate (methoxycarbonyl) group at the piperidine N1 position, in contrast to the acetyl group found in the most closely matched sEH inhibitor benchmark, 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea [1]. In the Shen et al. (2009) SAR series, the nature of the N-acyl substituent on the piperidine ring modulates sEH IC₅₀ across a range from 1.8 nM (isobutyryl analog) to >1,000 nM for certain substitutions, demonstrating that this position is a critical potency determinant [2]. While direct sEH IC₅₀ data for the target methyl carbamate are not publicly reported, the carbamate function introduces a distinct hydrogen-bond acceptor (carbonyl oxygen) and a methoxy group that alters both electronic character at the piperidine nitrogen and metabolic vulnerability relative to amide N-capping, providing a differentiated starting point for lead optimization [2].
| Evidence Dimension | sEH inhibitory potency range dependent on N-capping group identity |
|---|---|
| Target Compound Data | Methyl carbamate N-capping; no public sEH IC₅₀ available |
| Comparator Or Baseline | 1-(1-Acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea: Ki = 14.6 nM (human sEH, FRET-based ACPU displacement assay); 1-[1-(2-methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea: IC₅₀ = 1.8 nM; 1-(1-methylsulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxyphenyl)-urea: Ki = 7.20 nM [1][3][4] |
| Quantified Difference | No direct potency comparison possible; structurally, carbamate differs from acetyl by replacement of -CH₃ with -OCH₃, altering electronic properties and metabolic vulnerability |
| Conditions | Inhibition of human recombinant soluble epoxide hydrolase; BRENDA and BindingDB curated data; sodium phosphate buffer (0.1 M, pH 7.4), 30°C [1][3][4] |
Why This Matters
The carbamate N-capping represents an underexplored region of sEH inhibitor chemical space; it may confer distinct metabolic stability and PK properties that differentiate it from extensively characterized acyl-piperidine ureas, justifying procurement when novel SAR or intellectual property exploration is the objective.
- [1] BRENDA Enzyme Database. Ligand: 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea. Ki Value 0.0000146 mM in sodium phosphate buffer (0.1 M, pH 7.4), at 30°C. Organism: Homo sapiens. View Source
- [2] Shen, H.C.; Ding, F.X.; Wang, S.; et al. Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. J. Med. Chem. 2009, 52, 5009–5012. View Source
- [3] BRENDA Enzyme Database. Ligand: 1-[1-(2-methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea. IC50 Value 0.0000018 mM. Organism: Homo sapiens. View Source
- [4] BindingDB. BDBM50335968: 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea. Ki = 7.20 nM. Inhibition of human recombinant soluble epoxide hydrolase by FRET-based ACPU displacement assay. View Source
